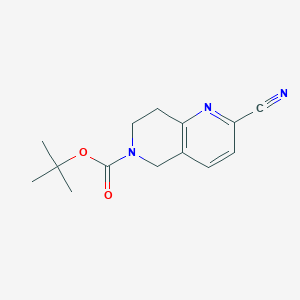

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 259809-46-6) is a bicyclic heterocyclic compound featuring a naphthyridine core with a cyano group at position 2 and a tert-butyl carbamate protective group at position 4. Its molecular formula is C₁₄H₁₇N₃O₂, with a molecular weight of 259.30 g/mol . The compound is typically synthesized as an intermediate in pharmaceutical research, particularly for developing kinase inhibitors or modulators of biological targets like Hsp90 or PDE9A . The tert-butyl ester enhances solubility and stability during synthetic processes, while the cyano group serves as a reactive handle for further functionalization .

Properties

IUPAC Name |

tert-butyl 2-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-7-6-12-10(9-17)4-5-11(8-15)16-12/h4-5H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOTYCXSXHSVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467327 | |

| Record name | tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259809-46-6 | |

| Record name | tert-Butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

- Base Selection : Triethylamine (TEA) or sodium bicarbonate is employed to deprotonate the secondary amine of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, facilitating Boc group incorporation.

- Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for its compatibility with Boc2O.

- Yield : Reactions typically achieve 85–97% yield after column chromatography.

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (5 g) was dissolved in DCM (50 mL) with TEA (10 mL). Boc2O (6.7 mL) was added dropwise at 25°C, stirred for 1 h, and concentrated to yield 6 g (97%) of tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.

Palladium-Catalyzed Cyanation of the Chlorinated Intermediate

The central step in synthesizing the target compound involves substituting the chlorine atom at the 2-position with a cyano group. This is achieved via palladium-catalyzed cross-coupling using zinc cyanide (Zn(CN)2).

Catalytic Systems and Reaction Parameters

- Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are standard.

- Ligands : Bidentate ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) enhance catalytic activity.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane are optimal for solubility and reaction efficiency.

- Temperature and Duration : Reactions proceed at 110–120°C for 3–6 hours under inert atmospheres.

Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (1.12 g) was reacted with Zn(CN)2 (2.44 g) and Pd(PPh3)4 (483 mg) in DMF (20 mL) at 120°C for 3 h. Purification by silica chromatography yielded 1.1 g (72%) of the cyano product.

Yield and Byproduct Analysis

- Typical Yields : 72–87% after purification.

- Byproducts : Residual chlorinated precursor (<5%) and over-cyanated derivatives (<2%) are observed via HPLC.

Alternative Cyanation Strategies

While palladium-catalyzed methods dominate, alternative approaches have been explored to address catalyst cost or scalability challenges.

Nickel-Catalyzed Reactions

Emerging studies suggest nickel catalysts (e.g., NiCl2(dppf)) could lower costs, but yields remain suboptimal (50–60%) compared to palladium systems.

Purification and Characterization

Post-reaction purification typically involves silica gel chromatography using ethyl acetate/hexane gradients (10–30% ethyl acetate). The product is characterized by:

- 1H NMR : Peaks at δ 1.52 (s, 9H, Boc), 2.92–3.79 (m, 4H, CH2), 4.58 (s, 2H, N-CH2), 7.17–7.39 (d, 2H, aromatic).

- LCMS : m/z = 260.0 (M+H+).

Industrial-Scale Considerations

For kilogram-scale production, key challenges include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the cyano group or the naphthyridine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has been investigated for its potential biological activities, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant anti-inflammatory effects. For instance, compounds structurally related to tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study highlighted that certain naphthyridine derivatives demonstrated higher inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that naphthyridine derivatives can induce apoptosis in various cancer cell lines. For example, compounds derived from naphthyridine structures have shown IC50 values indicating potent cytotoxicity against cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis via modulation of signaling pathways associated with tumor growth.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group transformations. Recent advancements have focused on enhancing the yield and purity of these compounds through optimized synthetic routes .

Data Table: Comparison of Biological Activities

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine | A549 | 15.43 | Induction of apoptosis |

| Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine | MCF-7 | 14.62 | Cell cycle arrest at G2/M phase |

| Related Naphthyridine Derivative | HCT116 | 12.22 | Modulation of apoptotic signaling pathways |

Case Studies

- Anti-inflammatory Study : A recent study evaluated a series of naphthyridine derivatives for their ability to inhibit COX enzymes. The results indicated that certain modifications to the naphthyridine structure enhanced anti-inflammatory activity significantly .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of naphthyridine derivatives on various cancer cell lines. The findings suggested that specific structural features contributed to increased potency against tumor cells while maintaining low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the naphthyridine ring are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with analogous naphthyridine derivatives:

Physicochemical and Application Differences

- Reactivity: The cyano group in the target compound offers distinct reactivity (e.g., participation in click chemistry or nitrile hydration) compared to chloro (nucleophilic substitution) or thioxo (redox activity) groups .

- Biological Activity: Carbamoyl and methoxy substituents (e.g., Compound 31) enhance hydrogen-bonding interactions with biological targets like Hsp90 or retinoid receptors . In contrast, the target compound’s cyano group may optimize binding to PDE9A’s catalytic domain .

- Stability : Chloro- and methyl-substituted derivatives (e.g., CAS 1421254-01-4) exhibit higher thermal stability (boiling point ~395°C) compared to the target compound, which lacks reported stability data .

Commercial and Industrial Relevance

Biological Activity

Tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 259809-46-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities, supported by data tables and relevant research findings.

- Molecular Formula : C14H17N3O2

- Molecular Weight : 259.3 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 401.5 ± 45.0 °C at 760 mmHg

- Flash Point : 196.6 ± 28.7 °C

Synthesis Methods

The synthesis of this compound has been explored in various studies. The compound can be synthesized through multi-step reactions involving the naphthyridine scaffold, typically employing nucleophilic substitutions and cyclization reactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, the compound showed significant inhibition of inflammation:

These results suggest that the compound may act through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound is thought to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle progression.

- Reduction of Inflammatory Cytokines : It has been shown to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy agents to enhance therapeutic efficacy against resistant cancer cell lines. The combination therapy resulted in a synergistic effect, reducing IC50 values significantly compared to either treatment alone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?

- Methodological Answer : The compound is synthesized via palladium-catalyzed coupling reactions. For example, a Pd₂(dba)₃-catalyzed aza-Heck cyclization with tert-butyl carbamates under optimized conditions (130°C, dioxane) yields crystalline products, confirmed by X-ray diffraction . Alternative routes involve coupling tert-butyl-protected intermediates with cyano-containing precursors, as seen in the synthesis of related naphthyridine derivatives for drug-linker systems .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : To confirm substituent positions and stereochemistry (e.g., δ 8.77 ppm for aromatic protons) .

- LCMS : For molecular weight verification (e.g., observed [M+H]⁺ = 1057.7) .

- IR Spectroscopy : To identify functional groups (e.g., νmax at 1720 cm⁻¹ for carbonyl stretches) .

- X-ray Diffraction : To resolve crystal structures and confirm regiochemistry .

Q. How is the tert-butyl group advantageous in synthetic workflows?

- Methodological Answer : The tert-butyl group acts as a protective moiety for amines or carboxylic acids, enhancing solubility in organic solvents and enabling selective deprotection under acidic conditions (e.g., TFA). This is critical in multi-step syntheses, such as constructing drug conjugates .

Advanced Research Questions

Q. How can synthetic yields be optimized for palladium-catalyzed reactions involving this compound?

- Methodological Answer : Yield optimization requires:

- Ligand Selection : Phosphine ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) improve catalytic efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance reaction rates .

- Temperature Control : Reactions at 130°C balance speed and decomposition risks .

- Purification : Dual FCC (flash column chromatography) with gradients (e.g., PhMe:EtOAc → PhMe:acetone) isolates high-purity products .

Q. What strategies address stereochemical challenges in derivatives of this compound?

- Methodological Answer : Enantioselective synthesis employs chiral catalysts (e.g., Ru(II) complexes with (R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine) for asymmetric hydrogenation. For example, this approach achieves >90% enantiomeric excess in tetrahydro-1,6-naphthyridine scaffolds .

Q. How do structural modifications impact biological activity in drug-linker systems?

- Methodological Answer : Modifying the cyano group or naphthyridine core alters binding affinity and metabolic stability. For instance:

- Cyano → Carboxamide : Enhances hydrogen bonding with target proteins (e.g., antifolate synthesis) .

- Naphthyridine Substitution : Fluorine or methyl groups improve pharmacokinetics in ADC (antibody-drug conjugate) linkers .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported reaction conditions for similar naphthyridine derivatives?

- Analysis : Variations in catalyst loading (2.5–5 mol% Pd) and solvent systems (acetonitrile vs. dioxane) arise from substrate-specific steric effects. For example, sterically hindered substrates require higher Pd₂(dba)₃ concentrations (5 mol%) to achieve comparable yields .

Applications in Medicinal Chemistry

Q. What role does this compound play in the synthesis of restricted antifolates?

- Methodological Answer : It serves as a key intermediate for tricyclic 5-deaza antifolates. The tert-butyl group stabilizes the intermediate during cyclocondensation with aminopyrimidines, enabling selective C–N bond formation .

Q. How is it utilized in antibody-drug conjugates (ADCs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.